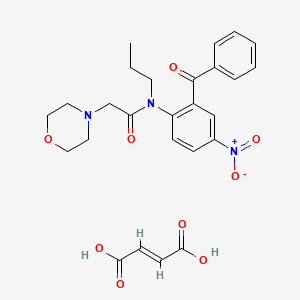![molecular formula C17H20N2O7 B14434965 2'-O-[(4-Methoxyphenyl)methyl]uridine CAS No. 80015-57-2](/img/structure/B14434965.png)
2'-O-[(4-Methoxyphenyl)methyl]uridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-O-[(4-Methoxyphenyl)methyl]uridine is a modified nucleoside that has garnered interest in the fields of chemistry and biology This compound is a derivative of uridine, where the 2’-hydroxyl group is substituted with a 4-methoxyphenylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-O-[(4-Methoxyphenyl)methyl]uridine typically involves the protection of the uridine molecule followed by selective substitution at the 2’-position. One common method includes the use of dimethoxytrityl (DMT) as a protecting group for the 5’-hydroxyl group of uridine. The 2’-hydroxyl group is then selectively substituted with a 4-methoxyphenylmethyl group using appropriate reagents and conditions .
Industrial Production Methods
Industrial production of 2’-O-[(4-Methoxyphenyl)methyl]uridine may involve large-scale synthesis using automated synthesizers. These synthesizers can handle the protection, substitution, and deprotection steps efficiently, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2’-O-[(4-Methoxyphenyl)methyl]uridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to remove the methoxy group or to alter the uridine base.
Substitution: The 4-methoxyphenylmethyl group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is common.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or sodium methoxide (NaOMe)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or acids, while reduction can result in the removal of the methoxy group .
Aplicaciones Científicas De Investigación
2’-O-[(4-Methoxyphenyl)methyl]uridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of modified oligonucleotides.
Biology: Incorporated into RNA molecules to study RNA structure and function.
Medicine: Potential use in the development of therapeutic nucleosides for antiviral or anticancer treatments.
Industry: Employed in the production of diagnostic probes and other nucleic acid-based technologies
Mecanismo De Acción
The mechanism of action of 2’-O-[(4-Methoxyphenyl)methyl]uridine involves its incorporation into nucleic acids, where it can influence the structure and function of RNA or DNA. The 4-methoxyphenylmethyl group can enhance the stability of the nucleoside and its resistance to enzymatic degradation. This modification can also affect the binding affinity of the nucleoside to its molecular targets, such as enzymes or receptors involved in nucleic acid metabolism .
Comparación Con Compuestos Similares
Similar Compounds
2’-O-Methyluridine: Another modified uridine with a methyl group at the 2’-position.
2’-O-(2-Aminoethyl)uridine: Substituted with an aminoethyl group at the 2’-position.
2’-O-(2-Methoxyethyl)uridine: Contains a methoxyethyl group at the 2’-position
Uniqueness
2’-O-[(4-Methoxyphenyl)methyl]uridine is unique due to the presence of the 4-methoxyphenylmethyl group, which provides distinct chemical and biological properties. This modification can enhance the stability and binding affinity of the nucleoside, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
80015-57-2 |
|---|---|
Fórmula molecular |
C17H20N2O7 |
Peso molecular |
364.3 g/mol |
Nombre IUPAC |
1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-[(4-methoxyphenyl)methoxy]oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C17H20N2O7/c1-24-11-4-2-10(3-5-11)9-25-15-14(22)12(8-20)26-16(15)19-7-6-13(21)18-17(19)23/h2-7,12,14-16,20,22H,8-9H2,1H3,(H,18,21,23)/t12-,14-,15-,16-/m1/s1 |
Clave InChI |
BJWKUPHKXIKWBA-DTZQCDIJSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)CO[C@@H]2[C@@H]([C@H](O[C@H]2N3C=CC(=O)NC3=O)CO)O |
SMILES canónico |
COC1=CC=C(C=C1)COC2C(C(OC2N3C=CC(=O)NC3=O)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


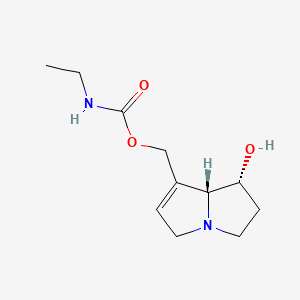
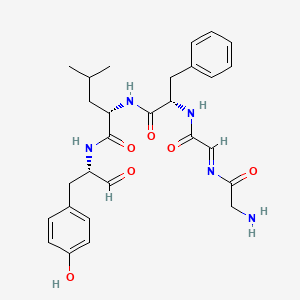

![4-{[2-(1H-Pyrazol-1-yl)ethyl]sulfanyl}phenol](/img/structure/B14434890.png)
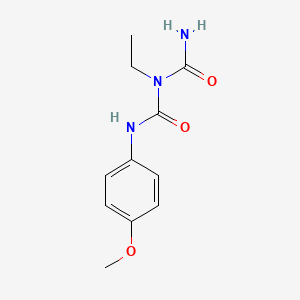

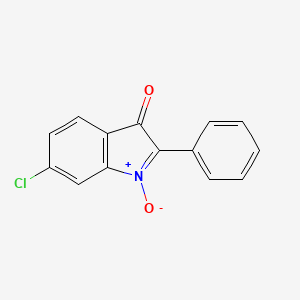
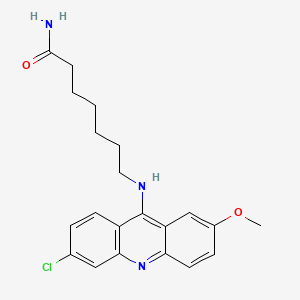
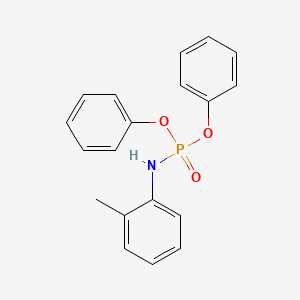


![2H-Pyran, 2,2'-[1,3-propanediylbis(oxy)]bis[tetrahydro-](/img/structure/B14434950.png)
